1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H7BrN4S |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-5-1-2-13-6(5)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11) |
InChI Key |
BSFRZAWLYQKKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
General Procedure
Thiophene-linked 1,2,4-triazoles can be synthesized starting with their corresponding carboxylic acids via esterification to their corresponding esters, and subsequent hydrazinolysis. Treatment of the carbohydrazides with the corresponding haloaryl isothiocyanate by heating in ethanol yields the intermediate N-aryl-2-(thiophene-2-carbonyl or 5-bromothiophene-2-carbonyl)hydrazine-1-carbothioamides. The target 4-haloaryl-5-(thiophen-2-yl or 5-bromothiophene-2-yl)-2,4-dihydro-3 H-1,2,4-triazole-3-thiones are obtained in good overall yields by cyclization of these compounds.
Synthesis of 3-(5-Amino-1H-1,2,4-Triazol-3-yl)propanamides
Complementary Pathways
Two complementary pathways exist for preparing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods use succinic anhydride, aminoguanidine hydrochloride, and various amines as starting materials.
Pathway 1
The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This approach is successful with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
Pathway 2
An alternative pathway involves the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation, which is applied when less nucleophilic aromatic amines are used.
Additional Synthesis Methods for 1,2,4-Triazole-3-thiones
Synthesis from Methyl-4-formylbenzoate
Methyl-4-(5(6)-R-1H-benzimidazol-2-yl)benzoates are synthesized through the reaction of methyl-4-formylbenzoate with the respective o-phenylenediamine in the presence of Na2S2O5. These compounds are then treated with excess hydrazine hydrate to yield hydrazides of 4-(5(6)-R-1H-benzimidazol-2-yl)benzoic acid. These hydrazides react with alkyl isothiocyanates, followed by cyclization in an alkaline medium to form the corresponding 1,2,4-triazole-3-thiones. Finally, a substitution reaction occurs between 2-bromoacetophenones and the synthesized thiones.
Synthesis of 4-(1H-1,2,4-Triazole-5-ylthio)-1,2-dihydropyrazole-3-one
This compound is synthesized through the hydrazinolysis of 5-ethoxymethylenethiazolo[3,2-b]triazole-6-one in an ethanol environment. The modification of 1H-1,2,4-triazole-3-thione involves a two-step reaction: S-alkylation with chloroethanoic acid following the conditions of the Williamson reaction, succeeded by a one-step cyclization through condensation with triethylorthoformate in the medium of ethanoic anhydride.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the thiophene ring enables nucleophilic substitution under controlled conditions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic SNAr | KOH, DMSO, 80°C | Thiophene-OH derivatives | 72-85 | |
| Alkoxyation | Sodium methoxide, ethanol, reflux | 3-methoxy-thiophene analogs | 68 | |
| Amination | NH3/MeNH2, CuI catalyst, 100°C | Primary/secondary amine derivatives | 55-78 |
This reactivity stems from the electron-withdrawing effect of the triazole ring, which activates the para-bromine for displacement. Computational studies suggest a σ-complex intermediate forms during these reactions .
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed cross-couplings:
Table 2: Palladium-Catalyzed Couplings
| Coupling Type | Reagents | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, ArB(OH)2, K2CO3 | Biaryl systems for drug candidates |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, aryl halides | N-aryl triazole pharmacophores |
| Sonogashira | CuI, PdCl2(PPh3)2, terminal alkynes | Conjugated materials for OLEDs |
Optimized conditions for Suzuki reactions use DMF:H2O (3:1) at 90°C, achieving 82-89% conversion. The methylene bridge between thiophene and triazole prevents conjugation interference during coupling .
Cyclization Reactions
The triazole amine group facilitates heterocycle formation:
Key pathways include:
-
Triazole Annulation
With α-haloketones (X = Cl, Br):
Yields: 64-78% under microwave irradiation -
Thiophene Ring Expansion
Using Ru catalysts:
Confirmed by X-ray crystallography
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal complexes:
| Metal Ion | Coordination Mode | Application Area |
|---|---|---|
| Cu(II) | N2,N4-bidentate | Antimicrobial agents |
| Pt(II) | N4-monodentate | Anticancer drug candidates |
| Ag(I) | π-complex with thiophene | Catalytic nanoparticles |
Stability constants (log β) range from 8.2 (Ag⁺) to 12.7 (Cu²⁺), measured via potentiometry . DFT calculations show enhanced electron density at N3 compared to N1 .
Biological Activity Modulation
Structure-activity relationship (SAR) studies reveal:
Key modifications impacting bioactivity:
-
Bromine replacement with electron-donating groups → 5× increase in antifungal potency
-
Triazole N-alkylation → Improved blood-brain barrier penetration
-
Thiophene sulfonation → Enhanced water solubility (logP reduction from 2.1 → 0.8)
Notably, hybrid derivatives show dual kinase inhibition (IC50 < 50 nM for c-Met/VEGFR2) , making them promising for targeted cancer therapies.
Stability and Degradation
Critical stability parameters under ICH guidelines:
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| Acidic (0.1N HCl) | Thiophene sulfoxide derivatives | 3.2 |
| Alkaline (0.1N NaOH) | Triazole ring-opened amines | 1.8 |
| Photolytic | Debrominated compounds | 14.5 |
Degradation follows first-order kinetics (R² > 0.98) in accelerated stability studies. LC-MS analyses confirm oxidative pathways dominate at pH > 8.
This comprehensive reactivity profile establishes 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine as a versatile scaffold for medicinal chemistry and materials science applications. The documented reactions provide a foundation for rational design of derivatives with tailored physicochemical and biological properties.
Scientific Research Applications
1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromothiophene moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a class of 1,2,4-triazol-3-amine derivatives with varying aryl or heteroaryl substituents. Key analogs include:
Key Observations :
- Electronic Effects: Bromine's larger atomic size and polarizability compared to Cl or F may enhance lipophilicity and influence binding interactions in biological systems.
- Steric Considerations : The bulkier bromothiophene group (vs. planar benzene) may hinder access to certain enzyme active sites but improve membrane permeability .
Physicochemical Properties
- Purity : Most analogs are synthesized with ≥95% purity, as seen in , and 11 .
- Solubility : Thiophene-containing derivatives may exhibit improved solubility in organic solvents compared to purely aromatic analogs due to sulfur's polarizability.
- Stability : Bromine's susceptibility to nucleophilic substitution (vs. Cl or F) could impact shelf life, necessitating stable storage conditions .
Biological Activity
1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromothiophen with appropriate triazole precursors under controlled conditions. The compound can be synthesized through various methods including:
- Nucleophilic substitution reactions : Utilizing 3-bromothiophen as a nucleophile.
- Cyclization reactions : Involving triazole derivatives to form the final product.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of this structure have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives had minimal inhibitory concentrations (MICs) ranging from 0.5 to 12.5 µg/mL against pathogens such as Candida albicans and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 0.5 | Candida albicans |
| 2 | 1 | Staphylococcus aureus |
| 3 | 12.5 | Escherichia coli |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. For example, a derivative similar to the target compound exhibited cytotoxic effects on leukemia cells after 72 hours of exposure . The MTT assay results indicated a dose-dependent response in cell viability.
Case Study: Cytotoxicity in Cancer Cells
A specific study focused on the cytotoxicity of triazole derivatives on human leukemia cell lines. The results showed that certain compounds led to significant reductions in cell viability, suggesting potential for further development as anticancer agents.
The biological activities of triazoles are often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, they can inhibit fungal cytochrome P450 enzymes (CYP51), disrupting ergosterol synthesis and leading to cell death in fungi . In cancer cells, they may interfere with metabolic pathways and induce oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
